molecular formula C5H7ClF2N2 B12438999 (R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride

(R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B12438999
M. Wt: 168.57 g/mol
InChI Key: BOGMTOHWIVLVJE-PGMHMLKASA-N
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Description

®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms and a nitrile group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a pyrrolidine derivative, followed by the introduction of the nitrile group. The final step involves the formation of the hydrochloride salt.

    Fluorination: The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

    Nitrile Introduction: The nitrile group can be introduced using cyanogen bromide (BrCN) or other cyanating agents. This step often requires a base such as triethylamine to facilitate the reaction.

    Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms. The reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the nitrile group to an amine.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the nitrogen atom.

Major Products

    Substitution: Products include various substituted pyrrolidines depending on the nucleophile used.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the N-oxide derivative.

Scientific Research Applications

®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and nitrile group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets.

Comparison with Similar Compounds

®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is unique due to its specific substitution pattern and functional groups. Similar compounds include:

    4-Fluoropyrrolidine-2-carbonitrile: Lacks the second fluorine atom, resulting in different chemical properties.

    4,4-Difluoropyrrolidine: Lacks the nitrile group, affecting its reactivity and applications.

    Pyrrolidine-2-carbonitrile: Lacks both fluorine atoms, significantly altering its chemical behavior.

These comparisons highlight the unique features of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H7ClF2N2

Molecular Weight

168.57 g/mol

IUPAC Name

(2R)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H/t4-;/m1./s1

InChI Key

BOGMTOHWIVLVJE-PGMHMLKASA-N

Isomeric SMILES

C1[C@@H](NCC1(F)F)C#N.Cl

Canonical SMILES

C1C(NCC1(F)F)C#N.Cl

Origin of Product

United States

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